5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-chlorobenzylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.
Scientific Research Applications
5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and related disorders.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its interaction with GABA receptors may differ slightly from other benzodiazepines, leading to variations in its therapeutic effects and side effect profile.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWGJYGURVCFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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